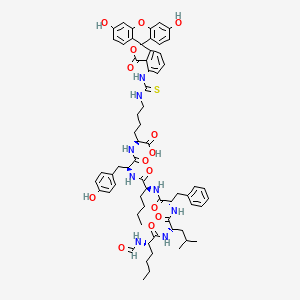

F-Chemotactic peptide-fluorescein

Beschreibung

Contextualization of N-Formylated Peptides as Pattern Recognition Ligands

N-formylated peptides, such as the well-characterized N-formylmethionyl-leucyl-phenylalanine (fMLP), are recognized as potent chemoattractants, particularly for polymorphonuclear leukocytes (PMNs) and other phagocytic cells. wikipedia.orgnih.gov These peptides are typically released by bacteria or from damaged mitochondria, serving as "find-me" signals that alert the innate immune system to infection or tissue injury. wikipedia.orgmdpi.com

The immune system identifies these peptides through a specific class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs). wikipedia.orgmdpi.com In humans, there are three main isoforms: FPR1, FPR2, and FPR3. wikipedia.orgwikipedia.org FPR1, the first of this family to be identified, binds to N-formylated peptides like fMLP with high affinity. nih.govnih.gov This binding event triggers a cascade of intracellular signaling pathways that lead to a variety of cellular responses, including:

Chemotaxis: The directed movement of cells towards the source of the chemical attractant. nih.govyoutube.com

Degranulation: The release of enzymes and other antimicrobial agents from intracellular granules. mdpi.com

Phagocytosis: The engulfment of pathogens or cellular debris. nih.govnih.gov

Production of reactive oxygen species (ROS): A crucial component of the oxidative burst used to kill pathogens. nih.gov

This recognition of N-formylated peptides by FPRs is a classic example of pattern recognition, a fundamental principle of innate immunity where the host identifies conserved molecular structures associated with pathogens or cellular distress. mdpi.comnih.gov The ability of the immune system to detect these specific peptide patterns allows for a rapid and targeted response to invading microorganisms.

Significance of Fluorescein (B123965) Conjugation in Receptor Biology and Cellular Dynamics Studies

The conjugation of fluorescein to biomolecules is a cornerstone of modern biological imaging and analysis. nih.gov Fluorescein is a highly fluorescent dye that can be excited by blue light and emits a bright green light, making it easily detectable. nih.gov Its isothiocyanate derivative (FITC) readily forms stable covalent bonds with primary amines on proteins and peptides, allowing for the creation of fluorescently labeled probes. tdblabs.sesigmaaldrich.com

The attachment of fluorescein to chemotactic peptides has been instrumental in advancing our understanding of receptor biology and cellular dynamics in several key ways:

Visualization of Receptor Binding: Fluorescently labeled peptides allow for the direct visualization of binding to their receptors on the cell surface using techniques like fluorescence microscopy and flow cytometry. nih.govnih.gov This enables researchers to quantify receptor expression levels and study the distribution of receptors on different cell types.

Tracking Receptor Internalization: Upon binding to its ligand, the receptor-ligand complex is often internalized into the cell. nih.gov Fluorescein-conjugated peptides allow researchers to follow this process in real-time, providing insights into receptor trafficking and downregulation. nih.gov

Studying Cellular Dynamics: The movement and behavior of cells can be tracked by labeling them with fluorescent probes. signalingdynamics.org F-chemotactic peptide-fluorescein can be used to observe the chemotactic response of cells, visualizing their migration towards a gradient of the labeled peptide.

High-Throughput Screening: The bright fluorescence of fluorescein is well-suited for high-throughput screening assays to identify new compounds that can modulate receptor activity.

The ability to create these fluorescent probes without significantly altering the biological activity of the peptide is crucial for obtaining meaningful data. tdblabs.se

Historical Perspective and Evolution of this compound as a Seminal Molecular Probe

The journey to the development of this compound as a key research tool began with the discovery of the chemotactic properties of N-formylated peptides. Early studies in the 1970s identified that peptides containing N-formylmethionine were potent attractants for neutrophils. nih.govresearchgate.net The synthetic peptide N-formylmethionyl-leucyl-phenylalanine (fMLP) was soon identified as a powerful and prototypical chemoattractant. wikipedia.orgresearchgate.net

The subsequent identification and characterization of the formyl peptide receptor (FPR) family provided the molecular basis for the action of these peptides. wikipedia.org Researchers then sought to develop tools to directly study the interaction between these peptides and their receptors. The use of tritiated fMLP allowed for the direct identification of binding sites on human polymorphonuclear leukocytes. pnas.org

With the advent of fluorescence-based techniques, the logical next step was to label these chemotactic peptides with a fluorescent dye. The conjugation of fluorescein to fMLP created a probe that offered significant advantages over radiolabeled ligands, including enhanced safety and the ability to visualize cellular processes with high spatial and temporal resolution. This led to the widespread adoption of this compound in a variety of research applications.

The evolution of this probe has paralleled advances in fluorescence microscopy and flow cytometry, allowing for increasingly sophisticated experiments. From simply identifying receptor-bearing cells, researchers can now use this compound to perform complex studies on receptor dynamics, signaling pathway activation, and the intricate choreography of immune cell migration.

Eigenschaften

CAS-Nummer |

117576-09-7 |

|---|---|

Molekularformel |

C64H76N8O14S |

Molekulargewicht |

1213.41 |

IUPAC-Name |

(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)carbamothioylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C64H76N8O14S/c1-5-7-18-47(66-36-73)56(77)69-50(31-37(3)4)58(79)71-51(32-38-15-10-9-11-16-38)59(80)67-48(19-8-6-2)57(78)70-52(33-39-22-24-40(74)25-23-39)60(81)68-49(61(82)83)20-12-13-30-65-63(87)72-46-21-14-17-45-55(46)62(84)86-64(45)43-28-26-41(75)34-53(43)85-54-35-42(76)27-29-44(54)64/h9-11,14-17,21-29,34-37,47-52,74-76H,5-8,12-13,18-20,30-33H2,1-4H3,(H,66,73)(H,67,80)(H,68,81)(H,69,77)(H,70,78)(H,71,79)(H,82,83)(H2,65,72,87)/t47-,48-,49-,50-,51-,52-/m0/s1 |

InChI-Schlüssel |

SZERHIDJPVWUOG-UTEXNEJUSA-N |

SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=S)NC3=CC=CC4=C3C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)C(=O)O)NC=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

F-Chemotactic peptide-fluorescein; Fnlpntl-fluorescein; N-Formyl-nle-leu-phe-nle-tyr-lys-fluorescein; |

Herkunft des Produkts |

United States |

Molecular Design and Synthetic Methodologies for F Chemotactic Peptide Fluorescein Probes

Strategies for Fluorescein (B123965) Isothiocyanate (FITC) Conjugation to Chemotactic Peptides

Fluorescein isothiocyanate (FITC) is a widely used derivative of fluorescein for labeling peptides and proteins due to its ability to form stable bonds with amine groups. aatbio.comjacksonimmuno.comsigmaaldrich.com The isothiocyanate group (-N=C=S) of FITC readily reacts with primary amines, such as the N-terminal amine of a peptide or the amine group in the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) linkage. aatbio.compeptideweb.com

Amine-Reactive Coupling Chemistry and Optimization

The conjugation of FITC to chemotactic peptides is primarily achieved through amine-reactive coupling chemistry. aatbio.com This reaction is highly dependent on pH. To facilitate the reaction, the amine groups on the peptide must be in a deprotonated, nucleophilic state. peptideweb.comthermofisher.com This is typically achieved by maintaining a slightly basic pH, often between 8.5 and 9.5. peptideweb.comnih.govtimothyspringer.org

Several factors require careful optimization to ensure efficient and specific labeling. The molar ratio of FITC to the peptide is a critical parameter. thermofisher.com While a molar excess of FITC is often used to drive the reaction to completion, excessive amounts can lead to multiple labeling of the peptide, which may alter its biological activity and cause issues like aggregation and fluorescence self-quenching. sigmaaldrich.com The reaction is also sensitive to temperature and should be protected from light to prevent photobleaching of the FITC molecule. aatbio.compeptideweb.com Common solvents for this reaction include dimethylformamide (DMF) and dimethylsulfoxide (DMSO), as FITC is a hydrophobic molecule. aatbio.comthermofisher.com

A typical protocol involves dissolving the peptide and FITC in a suitable organic solvent like DMF or DMSO, followed by the addition of a base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to achieve the optimal pH for the reaction. peptideweb.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). peptideweb.comnih.gov

Site-Specific Fluorescent Labeling for Defined Conjugates

For many applications, it is crucial to have a fluorescent label at a specific position within the peptide to create a well-defined conjugate. proteogenix.science This allows researchers to study particular domains of the peptide and their interactions. proteogenix.science Site-specific labeling can be achieved by controlling the reaction conditions and utilizing the different pKa values of the N-terminal α-amino group (around 8.9) and the ε-amino group of lysine (around 10.5). peptideweb.com By adjusting the pH to a near-neutral range, it is possible to selectively deprotonate and label the N-terminal amine. peptideweb.com

Another strategy for site-specific labeling involves solid-phase peptide synthesis (SPPS), where the fluorescent dye is introduced at the N-terminus of the peptide while it is still attached to the resin. peptideweb.comnih.gov This method offers the advantage of easy purification of the final product. nih.gov However, a potential side reaction during SPPS is the cyclization of the N-terminal amino acid to form a thiohydantoin, leading to a truncated peptide. This can often be overcome by introducing a spacer molecule, such as β-alanine or 6-aminohexanoic acid, between the FITC and the N-terminal amino acid. peptideweb.combachem.com For labeling at other specific sites, amino acids with orthogonal protecting groups can be incorporated into the peptide sequence, allowing for selective deprotection and subsequent labeling.

Advanced Purification and Comprehensive Characterization of Conjugated Probes

Following the synthesis, it is imperative to purify the f-chemotactic peptide-fluorescein conjugate from unreacted starting materials and any side products. Comprehensive characterization is then performed to confirm the purity, identity, and integrity of the probe.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying and assessing the purity of fluorescently labeled peptides. thermofisher.comacs.orgnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where the separation is based on the hydrophobicity of the molecules. The FITC-labeled peptide will have a different retention time compared to the unlabeled peptide, allowing for their effective separation. researchgate.net The purity of the final product is typically determined by analyzing the chromatogram for the presence of a single, sharp peak corresponding to the desired conjugate, with purity levels often exceeding 95%. acs.orgnih.gov

Spectroscopic Verification of Conjugation and Fluorophore Integrity

Spectroscopic techniques are essential for confirming the successful conjugation of fluorescein to the peptide and for verifying the integrity of the fluorophore.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the purified product. acs.orgnih.gov A successful conjugation will result in a mass shift corresponding to the addition of the fluorescein moiety.

UV-Visible and Fluorescence Spectroscopy: The absorption and emission spectra of the conjugate are measured to confirm the presence and integrity of the fluorescein fluorophore. nih.govnist.gov Fluorescein has a characteristic absorption maximum around 494 nm and an emission maximum around 518-525 nm. jacksonimmuno.comsigmaaldrich.compeptideweb.com The degree of labeling (DOL), which is the average number of fluorophore molecules per peptide, can be calculated from the absorbance values at 280 nm (for the peptide) and the absorbance maximum of the fluorophore. aatbio.com

Design Considerations for Modulating Probe Pharmacological and Optical Properties

The design of this compound probes involves a careful balance between preserving the biological activity of the peptide and achieving the desired optical properties of the fluorophore.

Influence of Fluorophore Position and Linker Characteristics on Receptor Interaction

The conjugation of a fluorophore, such as fluorescein, to a chemotactic peptide is a powerful strategy for visualizing and quantifying receptor-ligand interactions. However, the addition of this bulky moiety can significantly alter the pharmacological properties of the parent peptide. The position of the fluorophore and the nature of the chemical linker used for its attachment are critical determinants of the resulting probe's affinity and efficacy at the formyl peptide receptor (FPR).

The design of fluorescent ligands requires a careful balance between achieving desired photophysical properties and retaining biological activity. The introduction of a fluorophore can impact receptor binding through steric hindrance, altered electrostatic interactions, or by inducing conformational changes in the peptide. nih.gov Studies on various G protein-coupled receptors (GPCRs) have demonstrated that both the fluorophore itself and the linker connecting it to the pharmacophore can profoundly influence the ligand's interaction with its receptor. nih.govepa.gov

The length and composition of the linker are crucial. A linker that is too short may lead to steric clashes between the fluorophore and the receptor, thereby reducing binding affinity. Conversely, an excessively long or flexible linker might allow the fluorophore to interact non-specifically with the receptor or surrounding membrane, potentially leading to altered signaling outcomes or increased non-specific binding. The physicochemical properties of the linker, such as its hydrophobicity and charge, also play a significant role. For instance, a hydrophobic linker might favor interactions with transmembrane domains of the receptor or the lipid bilayer, which could either enhance or diminish the specific binding of the peptide moiety.

The site of fluorophore attachment on the chemotactic peptide is another critical variable. For the prototypical chemotactic peptide, N-formyl-Met-Leu-Phe (fMLF), the N-terminal formyl group and the C-terminal carboxyl group are known to be important for receptor recognition and activation. nih.gov Modification at or near these termini must be approached with caution. Often, a lysine residue is incorporated into the peptide sequence to provide a primary amine for conjugation, typically at a position determined to be less critical for receptor interaction. For example, in the chemotactic hexapeptide CHO-Nle-Leu-Phe-Nle-Tyr-Lys, fluorescein is attached to the epsilon-amino group of the C-terminal lysine. nih.gov This strategic placement aims to distance the bulky fluorophore from the core recognition sequence.

The choice of fluorophore itself is also a key consideration. While fluorescein is widely used due to its high quantum yield and excitation/emission spectra compatible with standard instrumentation, its dianionic nature at physiological pH can introduce significant electrostatic changes to the ligand. The influence of the fluorophore is not universal and can depend on the specific receptor and ligand pair. For example, in studies of adenosine (B11128) A1 receptors, different fluorophores attached via the same linker resulted in ligands with markedly different affinities. nih.gov This highlights the intricate interplay between the peptide, linker, and fluorophore in determining the final pharmacological profile of the fluorescent probe.

Table 1: Influence of Linker and Fluorophore Properties on Receptor Interaction

| Parameter | Influence on Receptor Interaction | Rationale |

| Linker Length | Can modulate binding affinity and efficacy. | A short linker may cause steric hindrance between the fluorophore and receptor, while a long linker might lead to non-specific interactions. nih.govsigmaaldrich.com |

| Linker Composition | Affects solubility, hydrophobicity, and flexibility. | Hydrophobic linkers may interact with the cell membrane, while hydrophilic linkers can improve aqueous solubility. researchgate.net |

| Fluorophore Position | Critical for maintaining high-affinity binding. | Attachment at or near key recognition motifs of the peptide can disrupt receptor binding. nih.gov |

| Fluorophore Properties | Charge, size, and hydrophobicity can alter ligand pharmacology. | The intrinsic properties of the fluorophore contribute to the overall physicochemical profile of the probe, influencing its interaction with the receptor. nih.govnih.gov |

Peptide Sequence Modifications for Enhanced Receptor Specificity and Affinity

The N-formyl peptide receptor family consists of several subtypes, with FPR1 and FPR2 being the most extensively studied in humans. These receptors exhibit different ligand specificities and can trigger distinct cellular responses. Consequently, modifying the peptide sequence of fMLF and its analogues is a key strategy for developing probes with enhanced specificity and affinity for a particular receptor subtype.

Structure-activity relationship studies have provided valuable insights into the features of the peptide that govern its interaction with FPRs. The N-terminal formyl group is crucial for the high-affinity binding of fMLF to FPR1. nih.gov The nature of the amino acid residues at positions 1, 2, and 3 also significantly influences receptor binding and functional activity. The methionine residue at position 1 can be replaced by norleucine (Nle) without a significant loss of activity, and this substitution is often made to avoid oxidation of the methionine sulfur. nih.gov

The amino acid at position 2 plays a role in determining the potency and efficacy of the peptide. For instance, substituting the leucine (B10760876) in fMLF with other hydrophobic residues can modulate the peptide's activity. The introduction of fluorinated amino acids at this position has been explored to fine-tune the electronic and steric properties of the peptide, leading to analogues with altered biological activity. researchgate.net

Modifications at the C-terminus of the peptide can have a profound impact on receptor specificity. While FPR1 recognition is largely dependent on the N-terminal formyl group, FPR2 binding affinity is more influenced by the charge at the C-terminus. nih.gov For example, the addition of positively charged residues like lysine at the C-terminus can enhance the affinity for FPR2. nih.gov

The development of fMLF analogues has also led to the identification of receptor antagonists. For example, replacing the N-formyl group with a tert-butyloxycarbonyl (t-Boc) group can convert an agonist into an antagonist. nih.gov These antagonistic analogues are valuable tools for probing the function of FPRs and for the potential development of anti-inflammatory therapeutics.

Table 2: Examples of fMLF Analogues with Modified Peptide Sequences

| Peptide Analogue | Modification from fMLF | Effect on Receptor Interaction | Reference |

| fNleLP | Methionine (Met) replaced by Norleucine (Nle) | Maintains high affinity for FPR1, increased stability against oxidation. | nih.gov |

| fMLFK | Addition of Lysine (K) at the C-terminus | Enhanced affinity for FPR2. | nih.gov |

| t-Boc-MLF | N-formyl group replaced by tert-butyloxycarbonyl (t-Boc) | Acts as an FPR1 antagonist. | nih.gov |

| fMLF-OMe | C-terminal carboxyl group esterified with a methyl group | Allows for the study of the importance of the C-terminal charge. | nih.gov |

Ligand Receptor Interaction Dynamics and Intracellular Signaling Mechanisms Mediated by F Chemotactic Peptide Fluorescein

Quantitative Analysis of Formyl Peptide Receptor (FPR) Family Binding Kinetics

The Formyl Peptide Receptor (FPR) family, comprising primarily FPR1, FPR2 (also known as FPRL1), and FPR3, are G protein-coupled receptors (GPCRs) predominantly expressed on leukocytes. nih.gov These receptors are pivotal in mediating cellular responses to bacterial and mitochondrial-derived N-formylated peptides. nih.govpnas.org The fluorescein-conjugated hexapeptide, often referred to as f-Chemotactic peptide-fluorescein or a similar variant like N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein (fNLFNYK-Fl), has been instrumental in characterizing the binding properties of these receptors. nih.govthermofisher.com

Specificity and High-Affinity Binding to FPR1, FPR2 (FPRL1), and Related Receptors

This compound exhibits specific and high-affinity binding to members of the FPR family. lktlabs.commedchemexpress.com Studies have demonstrated that this fluorescent peptide binds to FPR1 with high affinity. nih.gov For instance, saturation binding experiments with fluorescein-labeled N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys revealed a dissociation constant (KD) of approximately 0.5 nM on human fetal lens epithelial cells (FHL 124) and 3.2 nM on human neutrophils. nih.gov FPR1 is recognized as the high-affinity receptor for many formyl peptides, while FPR2/ALX (previously FPRL1) is considered a low-affinity receptor. nih.gov However, FPR2 is also noted for its promiscuity, binding to a wide array of ligands. nih.gov The specificity of the interaction is confirmed through competition binding assays, where unlabeled FPR1 ligands can displace the fluorescent peptide. nih.gov

Determination of Association and Dissociation Rate Constants (k_on, k_off)

The kinetics of ligand-receptor interactions, including the association (k_on) and dissociation (k_off) rate constants, are crucial for understanding the temporal dynamics of cellular responses. While specific k_on and k_off values for this compound are not always explicitly detailed in all studies, related research provides insights into these parameters. For example, studies using a fluoresceinated chemotactic peptide and anti-fluorescein antibodies to interrupt the interaction have allowed for the estimation of binding kinetics. pnas.orgnih.gov One study calculated a dissociation constant (Kd) of approximately 2 nM for a similar fluoresceinated peptide, with an association rate constant (k_on) in the order of 108 M-1min-1. pnas.org The ability to measure these rates directly in living cells using techniques like fluorescence correlation spectroscopy (FCS) has been demonstrated for other protein-DNA interactions and could be applied to ligand-receptor binding. nih.gov

Characterization of Receptor Occupancy and Expression Levels on Diverse Cell Types

The expression levels and occupancy of FPRs vary significantly across different cell types, influencing their responsiveness to chemotactic signals. Human neutrophils, for example, express a high number of FPR1 sites, estimated to be around 40,000 per cell. nih.gov In contrast, human fetal lens epithelial cells (FHL 124) express a much lower number, approximately 2,500 specific binding sites per cell. nih.gov This disparity in receptor expression contributes to the different sensitivities and functional responses of these cells to formyl peptides. Flow cytometry is a common technique used to quantify receptor expression levels on the cell surface. nih.govscispace.com The binding of this compound can be directly measured and correlated with cellular responses, such as membrane depolarization, to understand how receptor occupancy translates into functional outcomes. nih.gov

| Cell Type | Receptor | Expression Level ( sites/cell ) | Dissociation Constant (KD) |

| Human Neutrophils | FPR1 | ~40,000 | 3.2 nM |

| Human Fetal Lens Epithelial Cells (FHL 124) | FPR1 | ~2,500 | ~0.5 nM |

| HEK 293-FPR1+ cells | FPR1 | Not specified | 2.7 nM |

Mechanisms of Receptor Internalization and Intracellular Trafficking

Upon agonist binding, GPCRs like the FPRs undergo internalization, a process that is critical for signal desensitization, resensitization, and sustained signaling from intracellular compartments. The use of fluorescent ligands such as this compound has been pivotal in visualizing and dissecting these trafficking pathways. nih.govrsc.org

Energy-Dependent Cellular Uptake Pathways (e.g., Clathrin-Mediated Endocytosis, Macropinocytosis)

The internalization of FPRs is an active, energy-dependent process. nih.gov For FPRL1, agonist-induced internalization has been shown to be primarily mediated by clathrin-mediated endocytosis. nih.govnih.gov This is evidenced by the inhibition of internalization upon perturbation of key components of the clathrin machinery, such as the expression of dominant-negative mutants of clathrin and dynamin. nih.govnih.gov Clathrin-mediated endocytosis involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form vesicles containing the ligand-receptor complex. nih.govnih.gov While clathrin-mediated endocytosis is a major pathway for many GPCRs, some studies have suggested that FPR and the C5a receptor can internalize via clathrin-independent mechanisms. unm.edunih.gov The specific pathway utilized may depend on the cell type and the specific receptor.

Regulation of Receptor Reexpression from Intracellular Pools

Following internalization, receptors can be targeted for degradation in lysosomes or recycled back to the plasma membrane, a process that is crucial for restoring cellular responsiveness. Internalized FPRL1 has been observed to co-localize with markers of recycling endosomes, such as Rab4 and Rab11. nih.gov The recycling of FPRL1 is sensitive to phosphoinositide 3-kinase (PI3K) inhibitors, indicating a role for this signaling pathway in regulating receptor re-expression. nih.gov In contrast to FPRL1, FPR1 expressed on human fetal lens epithelial cells has shown resistance to agonist-induced internalization, highlighting cell-type-specific differences in receptor trafficking. nih.gov The regulation of receptor desensitization and resensitization is complex, with studies showing that for neutrophils, the FPR can be desensitized and associated with the cytoskeleton, and then resensitized upon disruption of the cytoskeleton. nih.gov

Perturbation Studies Utilizing Endocytic Inhibitors (e.g., Monensin, Cytochalasin B)

Perturbation studies using pharmacological inhibitors are critical for dissecting the molecular machinery governing the internalization of the N-formyl peptide receptor (FPR) upon binding to ligands like this compound. The process of receptor endocytosis is essential for signal termination, desensitization, and resensitization. While this compound allows for the visualization of receptor trafficking, inhibitors help to identify the specific pathways involved.

Cytochalasin B , an inhibitor of actin polymerization, would be used to investigate the role of the actin cytoskeleton in the FPR internalization process. Since some clathrin-independent pathways rely on actin dynamics, observing the effect of Cytochalasin B on the trafficking of this compound-bound receptors can elucidate the cytoskeletal dependence of this unconventional endocytic route.

Monensin , a monovalent cation ionophore, disrupts endosomal acidification and trafficking through the Golgi apparatus. It is used to study the post-internalization sorting of receptors, determining whether they are recycled back to the plasma membrane or targeted for lysosomal degradation. By treating cells with Monensin after allowing internalization of the this compound complex, researchers can analyze the accumulation of the fluorescent ligand in specific intracellular compartments, providing insight into the receptor's fate.

| Inhibitor | Primary Cellular Target/Process | Investigated Aspect of FPR Trafficking |

| Cytochalasin B | Actin filament polymerization | Dependence of internalization on cytoskeletal integrity |

| Monensin | Endosomal acidification and Golgi trafficking | Post-internalization sorting, recycling vs. degradation pathways |

Elucidation of Downstream Signal Transduction Cascades

The binding of this compound to the formyl peptide receptor 1 (FPR1) initiates a cascade of intracellular signaling events that orchestrate the chemotactic response. FPR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of heterotrimeric G proteins. mdpi.comnih.gov

G-Protein Activation and Gβγ Dissociation Dynamics

Upon agonist binding, the FPR undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the α subunit of its associated heterotrimeric G protein. wikipedia.org This activation step leads to the dissociation of the G protein into two functional signaling units: the Gα-GTP subunit and the Gβγ dimer. mdpi.comnih.govnih.gov While the Gα subunit primarily inhibits adenylyl cyclase, decreasing intracellular cAMP levels, the liberated Gβγ dimer is a crucial transducer of downstream signals, initiating multiple effector pathways. mdpi.comnih.gov The dissociation model is central to understanding how a single receptor can trigger a diverse array of cellular responses. nih.gov

Activation of Phosphoinositide 3-Kinase (PI3K) and Downstream Lipid Messengers

A key effector pathway activated by the Gβγ subunit released from the FPR1-G protein complex is the class IB phosphoinositide 3-kinase γ (PI3Kγ). mdpi.comnih.gov The Gβγ dimer directly binds to and activates PI3Kγ at the plasma membrane. nih.govnih.gov Activated PI3K then phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). youtube.comyoutube.com The accumulation of PIP3 at the membrane serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as Protein Kinase B) and 3-phosphoinositide-dependent kinase 1 (PDK1). youtube.comnih.gov The recruitment of these proteins to the membrane is a critical step for their subsequent activation and propagation of the signal. nih.govyoutube.com

Regulation of Small GTPases (e.g., Rac) and Cytoskeletal Reorganization

The signal initiated by FPR activation and propagated through PI3Kγ is instrumental in regulating the actin cytoskeleton, a process essential for cell migration. nih.govnih.gov The generation of PIP3 by PI3Kγ leads to the activation of guanine (B1146940) nucleotide exchange factors (GEFs) for the Rho family of small GTPases, particularly Rac. nih.govnih.gov These GEFs, such as Vav, are recruited and activated at the membrane, where they catalyze the exchange of GDP for GTP on Rac, switching it to its active state. nih.gov Activated Rac then orchestrates the polymerization of cortical actin, leading to the formation of lamellipodia and membrane ruffles, which are the driving forces for cell movement. nih.gov Studies have demonstrated that this pathway, proceeding sequentially from Gβγ to PI3Kγ, a Rac GEF, and finally Rac, is essential for the cytoskeletal rearrangements induced by chemoattractant receptor stimulation. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., ERK1/2, p38 MAPK)

Activation of the FPR also leads to the stimulation of several mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and the p38 MAPK pathways. mdpi.comnih.govfrontiersin.org These pathways are crucial for regulating a wide range of cellular processes, including gene expression, proliferation, and survival. The Gα subunit and the Gβγ dimer can both contribute to MAPK activation through complex signaling networks that may involve Ras superfamily GTPases. mdpi.com Interestingly, studies have shown that a non-phosphorylatable mutant of the FPR, which is unable to internalize, can still effectively activate the p44/42 MAPK (ERK1/2) pathway. acs.orgunm.edu This suggests that signal transduction to the MAPK cascade can occur independently of receptor endocytosis. acs.orgunm.edu Sustained activation of ERK1/2 and p38 MAPK is often linked to specific cellular outcomes, such as growth arrest in some cell types. nih.gov

| Pathway | Key Activating Molecule(s) | Major Downstream Effect |

| PI3K/Akt | Gβγ, PI3Kγ | Cell survival, metabolism |

| Rac GTPase | PI3Kγ, Rac GEFs (e.g., Vav) | Cytoskeletal reorganization, lamellipodia formation |

| ERK1/2 MAPK | G-protein subunits, Ras | Gene transcription, proliferation |

| p38 MAPK | G-protein subunits | Inflammatory responses, cell stress responses |

Intracellular Calcium Mobilization and Dynamics

A hallmark of FPR1 signaling is the rapid and transient increase in the concentration of intracellular free calcium ([Ca2+]i). mdpi.comuniupo.it This calcium signal is a critical second messenger that triggers various cellular functions, including degranulation and activation of calcium-dependent enzymes. The mobilization of calcium is primarily initiated by the Gβγ subunit, which activates phospholipase Cβ (PLCβ). mdpi.com PLCβ then cleaves PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which are ligand-gated Ca2+ channels. wikipedia.org This binding triggers the release of Ca2+ from these intracellular stores, leading to a sharp rise in cytosolic calcium levels. mdpi.comuniupo.it This initial release can be followed by an influx of extracellular calcium through plasma membrane channels to sustain the signal. nih.gov

Applications of F Chemotactic Peptide Fluorescein in Cellular and Molecular Assay Systems

High-Throughput Quantitative Assessment of Receptor Binding and Expression

F-Chemotactic peptide-fluorescein is instrumental in quantifying the interaction between the peptide and its receptor, which is the initial step in the chemotactic signaling cascade. Its inherent fluorescence provides a direct and sensitive readout for binding events, enabling high-throughput applications.

Flow cytometry serves as a robust platform for analyzing receptor binding on a single-cell basis within a large population. By incubating cells with this compound, the amount of bound peptide, and thus the level of receptor expression, can be quantified by measuring the fluorescence intensity of individual cells.

Table 1: Comparative Receptor Binding Analysis using Flow Cytometry

| Cell Type | This compound Concentration | Binding Outcome | Implied Receptor Presence |

| Human PMNs | 10⁻⁹ M | Positive | Yes |

| Human PMNs | 10⁻⁸ M | Strong Positive | Yes |

| Ferret PMNs | 10⁻¹⁰ M to 10⁻⁸ M | Negative | No |

| This table summarizes findings from a study where this compound was used to probe for Formyl Peptide Receptor (FPR) presence on different cell types. Data sourced from a fluorescein-labeled formyl peptide receptor binding assay. researchgate.net |

Fluorescence Polarization (FP) is a solution-based, homogeneous technique ideal for studying molecular interactions in real-time. nih.govyoutube.com The principle of FP is based on the rotational speed of a fluorescent molecule. youtube.com A small, unbound this compound tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP value. mdpi.com Upon binding to its much larger, slow-tumbling receptor on the cell surface or in a purified system, the rotational motion of the peptide-receptor complex is significantly slower. This results in the emission of highly polarized light and a corresponding increase in the FP value. nih.gov

This change in polarization is directly proportional to the fraction of bound peptide, allowing for the precise determination of binding affinities (K_d). researchgate.net Furthermore, FP assays are exceptionally well-suited for high-throughput screening in a competitive format. In this setup, a constant concentration of the receptor and the this compound are incubated with potential unlabeled inhibitor compounds. If a test compound binds to the receptor, it displaces the fluorescent peptide, causing it to tumble freely again and leading to a decrease in the FP value. nih.gov This allows for rapid screening of large libraries of compounds to identify novel receptor antagonists or agonists. nih.govmdpi.com

Table 2: Example of a Competitive Fluorescence Polarization Assay

| Competitor Concentration | Average Millipolarization (mP) | % Inhibition |

| 0 µM (No Competitor) | 350 | 0% |

| 0.1 µM | 325 | 12.5% |

| 1 µM | 250 | 50% |

| 10 µM | 180 | 85% |

| 100 µM | 155 | 97.5% |

| This table illustrates typical data from a competitive FP assay where an unlabeled compound competes with this compound for receptor binding. The decrease in millipolarization (mP) indicates displacement of the fluorescent ligand. |

Functional Characterization in Chemotaxis and Directed Cell Migration Studies

Beyond receptor binding, this compound is a key reagent for functional assays that measure the physiological outcome of receptor activation: directed cell movement, or chemotaxis.

Classical chemotaxis assays physically separate cells from the chemoattractant and measure the number of cells that successfully migrate towards the stimulus.

Transwell Assays: Also known as Boyden chamber assays, these systems use a multi-well plate with inserts containing a microporous membrane. merckmillipore.comresearchgate.net Motile cells are placed in the upper chamber of the insert, while a solution containing this compound is placed in the lower chamber, creating a chemical gradient across the membrane. researchgate.net Cells with the appropriate receptors will migrate through the pores toward the chemoattractant. After a set incubation time, the number of migrated cells on the underside of the membrane can be quantified. Using a fluorescent chemoattractant simplifies quantification, as the fluorescence of cells that have migrated can be read directly on a plate reader after lysis. merckmillipore.comnih.gov

Under-Agarose Assays: This method involves plating cells on a surface and then overlaying them with a layer of agarose (B213101) gel. nih.govnih.gov Wells are cut into the agarose, and one well is filled with the this compound solution, while another at a distance is filled with a cell suspension. As the fluorescent peptide diffuses through the agarose, it establishes a stable concentration gradient. tandfonline.com The migration of cells towards the chemoattractant can be visualized directly and tracked over time using microscopy, with the peptide's fluorescence helping to visualize the gradient itself. nih.govtandfonline.com

Modern live-cell imaging systems allow for the detailed, real-time analysis of how individual cells respond to a chemoattractant gradient. axionbiosystems.comyoutube.com In these assays, a stable gradient of this compound is established in a specialized imaging chamber, and the movement of cells within this gradient is recorded by time-lapse microscopy. nih.govyoutube.com

This approach provides a wealth of quantitative data beyond a simple cell count. Advanced software can track individual cell paths, allowing for the calculation of critical migratory parameters. axionbiosystems.com Key metrics include:

Velocity: The speed at which cells move.

Directionality (or Chemotactic Index): A measure of how straight the cell's path is along the gradient axis. A high directionality indicates efficient chemotaxis, whereas random movement results in low directionality.

Cell Polarization: The morphological changes a cell undergoes in response to the gradient, such as forming a distinct leading edge (lamellipodium) and a trailing edge (uropod), can be visually observed. nih.gov

Studies have used gradients of fMLP to track neutrophil movement, analyzing how genetic or pharmacological interventions affect their motility and ability to navigate the gradient. nih.gov

Table 3: Key Parameters Measured in Real-Time Cell Migration Tracking

| Parameter | Description | Example Measurement |

| Velocity | Rate of cell movement | 10 µm/minute |

| Directionality | Efficiency of movement towards the gradient source (0 = random, 1 = direct) | 0.85 |

| Displacement | The net distance traveled from the starting point | 150 µm |

| Polarization Time | Time required for the cell to establish a clear front-rear axis | 90 seconds |

| This table outlines the primary quantitative outputs from live-cell imaging assays that track cells moving along a chemoattractant gradient. |

Advanced Live-Cell Imaging of Intracellular Localization and Spatiotemporal Signaling Dynamics

The fluorescent nature of this compound allows researchers to follow its fate beyond the cell surface and gain insight into the spatiotemporal regulation of signaling. Using advanced fluorescence microscopy techniques, the entire lifecycle of the peptide-receptor interaction can be visualized in living cells. youtube.com

Upon binding to the formyl peptide receptor, the entire ligand-receptor complex is often internalized into the cell via endocytosis. youtube.comyoutube.com Live-cell imaging can track the fluorescent peptide as it moves from the plasma membrane into intracellular vesicles like early endosomes and subsequently to late endosomes or lysosomes for degradation. youtube.com This process is critical for signal termination and receptor downregulation. The ability to visualize this trafficking provides direct evidence of receptor engagement and processing. nih.gov

Furthermore, observing where the fluorescent signal accumulates within the cell can provide clues about where downstream signaling events are orchestrated. For example, sustained signaling from endosomal compartments is a known phenomenon for some G protein-coupled receptors. nih.gov Techniques like Förster Resonance Energy Transfer (FRET), when used in conjunction with a fluorescent ligand and a fluorescently-tagged intracellular signaling protein, can reveal the precise location and timing of protein-protein interactions triggered by receptor activation. nih.gov This allows for the construction of a detailed map of the signaling cascade, both in space and time, from the cell surface to the deeper intracellular environment. tdl.orgnih.gov

Confocal Laser Scanning Microscopy for Subcellular Compartmentalization

Confocal laser scanning microscopy (CLSM) is instrumental in elucidating the spatial journey of this compound following its interaction with cells, particularly phagocytes like neutrophils and macrophages. By optically sectioning the cell, CLSM eliminates out-of-focus fluorescence, enabling the construction of high-resolution 3D images that map the peptide's location over time.

Initial exposure of neutrophils to the fluorescent peptide at 37°C reveals a diffuse fluorescence across the plasma membrane, indicating the widespread distribution of formyl peptide receptors. nih.gov This is rapidly followed by the aggregation of the peptide-receptor complexes into patches and their subsequent internalization into the cell. nih.gov This process of receptor-mediated endocytosis is a key step in signal transduction and its eventual termination.

Studies using fluorescein-labeled peptides have demonstrated that their subcellular fate can be precisely tracked. For instance, in macrophages, fluorescein-labeled peptides have been observed to localize in the perinuclear region within hours of incubation. researchgate.net The chemical properties of the fluorescent tag itself can influence this distribution. However, strategies such as peptide acetylation have been shown to improve cellular uptake and ensure that the localization of the peptide accurately reflects its intended target rather than being artifactually sequestered within acidic vesicles. nih.gov CLSM allows researchers to distinguish between surface-bound and internalized peptides, providing a semi-quantitative view of receptor uptake kinetics and the trafficking of the ligand through endosomal compartments.

Super-Resolution Microscopy (e.g., STORM, PALM, STED) for Nanoscale Receptor Clusters

While conventional microscopy reveals the general location of receptors, super-resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy push the boundaries of optical resolution down to the nanoscale (20-50 nm). This enables the visualization of the fine organization of receptors on the cell surface, which was previously unresolvable. These methods are ideally suited to investigate the spatial organization of the formyl peptide receptor (FPR) in response to binding this compound.

Research has shown that formyl peptide receptors are not uniformly distributed on the cell surface but can exhibit an asymmetric arrangement, particularly on polarized neutrophils. nih.gov On these motile cells, receptors with different affinity characteristics are distributed asymmetrically, which may be crucial for initiating and maintaining directed cell movement. nih.gov Super-resolution microscopy can provide unprecedented detail on this phenomenon, revealing whether receptors exist as pre-formed monomers and dimers or if they assemble into higher-order clusters or "receptosomes" upon ligand binding. By imaging this compound bound to its target, researchers can directly visualize the size, density, and distribution of these nanoscale receptor clusters, which are thought to be critical for signal amplification and integration. nih.gov Such studies can create detailed maps of receptor organization within the membrane, akin to how STED has been used to model the average synaptic bouton by imaging numerous protein components. nih.gov

Total Internal Reflection Fluorescence (TIRF) Microscopy for Membrane-Proximal Events

Total Internal Reflection Fluorescence (TIRF) microscopy is a specialized technique that selectively excites fluorophores in an extremely thin region (typically <100 nm) of the specimen adjacent to the coverslip. nih.gov This dramatically reduces background fluorescence from the cytoplasm, providing an exceptional signal-to-noise ratio for visualizing events at the plasma membrane. nih.gov

TIRF is perfectly suited for studying the initial interactions between this compound and the FPRs on the cell surface. It allows for the real-time visualization of single-molecule binding and dissociation events, receptor diffusion within the membrane, and the early stages of receptor clustering before internalization. By imaging the fluorescent peptide, researchers can observe the recruitment of intracellular signaling proteins, such as G-proteins and kinases, to the activated receptor complexes at the membrane. This provides critical insights into the assembly of the initial signaling machinery and the kinetics of these membrane-proximal events that are often too rapid or too close to the membrane to be clearly resolved by conventional confocal microscopy.

Fluorescence Resonance Energy Transfer (FRET) for Protein-Protein Interaction Analysis

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring the proximity of two molecules on a scale of 1-10 nanometers, making it ideal for studying protein-protein interactions in living cells. nih.gov In the context of the F-Chemotactic peptide, fluorescein (B123965) can act as a FRET acceptor when paired with a suitable donor fluorophore.

This methodology can be applied to answer fundamental questions about FPR signaling. For example, by expressing FPR tagged with a donor fluorophore (e.g., Green Fluorescent Protein, GFP), the binding of this compound (the acceptor) can be used to monitor ligand-receptor interaction directly. Furthermore, FRET can be used to investigate receptor oligomerization. Evidence suggests that GPCRs like the FPR can exist as monomers, dimers, or even higher-order oligomers, and FRET can detect these proximity changes upon ligand binding. nih.gov

Perhaps most powerfully, FRET can map the interaction between the activated receptor and its downstream signaling partners. By using a FRET sensor that incorporates the receptor and a component of the G-protein, researchers can measure the conformational changes that signify receptor activation and G-protein coupling in real time. nih.gov

Table 1: Potential FRET Pairs for Studying FPR Signaling

| Donor | Acceptor | Biological Question |

| GFP-FPR | This compound | Ligand-receptor binding kinetics |

| GFP-FPR | mCherry-FPR | Receptor dimerization/oligomerization |

| FPR-mCerulean | Gα-mCitrine | Receptor-G protein coupling nih.gov |

| FPR-GFP | β-arrestin-mCherry | Receptor desensitization and internalization |

Time-Lapse Microscopy for Kinetic Analysis of Cellular Responses (e.g., Membrane Depolarization, Superoxide (B77818) Production)

Time-lapse microscopy allows for the continuous monitoring of cellular responses following stimulation, providing critical kinetic data. Using this compound as the stimulus, researchers can directly correlate the timing of receptor engagement with the onset, duration, and intensity of various physiological responses in real-time.

A key application is in studying the rapid responses of neutrophils. The binding of the fluorescent peptide triggers a cascade of events, including membrane depolarization and the production of superoxide anions as part of the respiratory burst. nih.gov By using additional fluorescent dyes that are sensitive to membrane potential or reactive oxygen species, these responses can be imaged simultaneously with the localization of the this compound.

Ingenious experimental setups have been developed to precisely control and quantify these kinetics. For example, by adding a high-affinity anti-fluorescein antibody at various time points after stimulation, the signal from the peptide can be instantly quenched. nih.govnih.gov This effectively "stops the clock" on receptor stimulation, allowing researchers to determine the minimum duration of receptor occupancy required to trigger a specific downstream event. Such studies have revealed that different cellular responses have distinct temporal requirements.

Table 2: Kinetic Parameters of Neutrophil Responses to a Fluoresceinated Chemotactic Peptide

| Cellular Response | Inhibition by Anti-fluorescein Antibody | Key Finding | Citation |

| Membrane Depolarization | Can only be inhibited if antibody is added within 30 seconds of stimulation. | This response is triggered very rapidly after ligand binding. | nih.gov |

| Superoxide Production | Can be inhibited even if antibody is added more than 1 minute after stimulation. | The signal for superoxide production persists for a longer duration. | nih.gov |

| Response to Second Stimulus | Enhanced if antibody is added within 2 minutes of initial stimulation. | Suggests rapid desensitization that can be reversed by removing the initial stimulus. | nih.gov |

Probing Cellular Adaptation and Receptor Desensitization Mechanisms

Cells must be able to adapt to continuous stimulation to prevent over-activation and to remain sensitive to subsequent environmental cues. For the formyl peptide receptor, this adaptation is primarily achieved through a process called desensitization. This compound is a valuable reagent for dissecting the molecular events that govern this critical regulatory process.

Quantitative Studies of Receptor Desensitization and Resensitization

Upon binding an agonist like this compound, the formyl peptide receptor (FPR) rapidly becomes phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of β-arrestin, which performs two key functions: it sterically hinders the receptor from coupling to its G-protein (desensitization), and it targets the receptor for internalization into endosomes. acs.org

Using fluorescent ligands, researchers can quantify the kinetics of these processes. The rate of disappearance of fluorescence from the cell surface corresponds to the rate of internalization. Once internalized, the receptor can either be targeted to lysosomes for degradation or dephosphorylated and recycled back to the plasma membrane, a process known as resensitization, which restores the cell's responsiveness. acs.orgnih.gov Studies have shown that the mechanisms regulating desensitization (G-protein uncoupling) and internalization are distinct and can be dissected using site-directed mutagenesis of the phosphorylation sites on the receptor's C-terminal tail. nih.gov For example, mutating certain serine/threonine residues can block desensitization while having no effect on internalization, demonstrating that internalization itself is not the cause of the initial loss of signaling. nih.gov

Table 3: Key Factors in FPR Desensitization and Resensitization

| Process | Key Molecular Player(s) | Primary Function | Citation |

| Desensitization | G protein-coupled receptor kinases (GRKs), β-arrestin | Phosphorylation of FPR, uncoupling from G-protein. | nih.govacs.org |

| Internalization | β-arrestin, Endocytic machinery (e.g., clathrin-independent pathways) | Removal of receptors from the cell surface. | acs.orgunm.edu |

| Resensitization | Endosomal phosphatases | Dephosphorylation of FPR in endosomes, allowing it to signal again. | acs.org |

| Recycling | Endocytic recycling compartment | Trafficking of dephosphorylated receptors back to the plasma membrane. | acs.orgnih.gov |

Cross-Desensitization Experiments with Other Agonists to Delineate Receptor Crosstalk

The phenomenon of receptor desensitization, whereby a cell's response to a stimulus is attenuated following prolonged exposure, is a critical regulatory mechanism. When the activation of one receptor type leads to the diminished responsiveness of a different receptor type, it is termed "heterologous" or "cross-desensitization." this compound, as an agonist for the N-formyl peptide receptor 1 (FPR1), has been instrumental in studies designed to unravel the complex web of crosstalk between chemoattractant receptors. These experiments are crucial for understanding the hierarchy and integration of signaling pathways that govern leukocyte function.

Activation of FPR1 by agonists like F-chemoattractant peptide initiates a signaling cascade that not only leads to its own desensitization (homologous desensitization) but also effectively inactivates several other unrelated G protein-coupled receptors (GPCRs). nih.gov This process plays a significant role in the immune response, suggesting a hierarchy of sensitivities among chemoattractant receptors. nih.gov

Research has demonstrated that FPR1 is a potent desensitizer and is itself relatively resistant to being cross-desensitized by the activation of many other chemoattractant receptors. nih.govnih.gov This positions FPR1 as a key regulator in controlling inflammatory cell migration by prioritizing responses. nih.gov

Mechanisms of FPR1-Mediated Cross-Desensitization

Studies have revealed that the cross-desensitization induced by FPR1 activation is not merely due to the depletion of intracellular calcium stores but involves more specific biochemical modifications. nih.gov Key mechanisms include:

Protein Kinase C (PKC) Activation: The cross-desensitization of certain receptors by FPR1 stimulation is dependent on the activation of Protein Kinase C (PKC), particularly the PKCβ isoform. nih.gov

Receptor Phosphorylation: Activation of this kinase pathway leads to the phosphorylation of the target receptor, a common mechanism for altering receptor sensitivity. nih.gov

Receptor Internalization: Following phosphorylation, the target receptor may undergo moderate internalization, reducing its availability on the cell surface. nih.gov

It is noteworthy that while the signaling cascade is interrupted, the physical coupling affinity between the desensitized receptor and its associated G protein may not be directly affected. nih.gov Instead, desensitization might involve the lateral segregation of receptors and G proteins within the cell membrane. nih.gov

Selective Cross-Desensitization of Chemokine Receptors

Experiments using formyl peptides to activate FPR1 have provided detailed insights into its selective crosstalk with other chemokine receptors, such as CCR1 and CCR2, which are important for monocyte recruitment.

Activation of FPR1 in primary human monocytes and in cell lines co-expressing the receptors results in the significant desensitization of CCR1, but not CCR2. nih.gov This selective inactivation is demonstrated by a reduced calcium mobilization response and diminished chemotaxis towards the CCR1 agonist, CCL3, after pre-treatment with an FPR1 agonist. nih.gov In contrast, the response to CCR2 agonists remains unaffected. nih.gov This suggests that FPR1 activation can exert "traffic control," prioritizing cellular responses to certain chemoattractants over others. nih.gov

| Experimental Condition | Target Receptor | Agonist Used for Challenge | Observed Effect on Calcium Mobilization | Reference |

| Pre-treatment with fMLF (FPR1 agonist) | CCR1 | CCL3 | Significantly reduced | nih.gov |

| Pre-treatment with fMLF (FPR1 agonist) | CCR2 | CCL2 | No significant change | nih.gov |

| Pre-treatment with fMLF (FPR1 agonist) | BLT Receptor | LTB₄ | Significantly reduced | nih.gov |

| Pre-treatment with fMLF (FPR1 agonist) | CXC Receptor | CXCL1 | Significantly reduced | nih.gov |

This table summarizes the selective cross-desensitization effects observed following the activation of FPR1 with an agonist like fMLF, which is functionally analogous to F-Chemotactic peptide.

Crosstalk with Other Chemoattractant Receptors

The influence of FPR1 activation extends beyond the CCR family. Studies have shown that peptide chemoattractants, including FPR1 agonists, C5a, and IL-8, can cross-desensitize each other's ability to mobilize calcium. nih.gov However, a clear hierarchy exists. FPR1 activation can desensitize receptors for lipid chemoattractants like Leukotriene B4 (LTB₄) and Platelet-Activating Factor (PAF), but the reverse is not observed. nih.gov At the level of receptor/G-protein interaction, the fMLP receptor appears uniquely resistant to cross-desensitization by C5a and IL-8, further cementing its dominant role in the chemoattractant hierarchy. nih.gov

Recent research has also highlighted significant crosstalk between N-formyl peptide receptors and the urokinase receptor (uPAR), particularly in the context of fibroblast proliferation in diseases like Systemic Sclerosis. nih.govmdpi.com Activation of FPRs on fibroblasts can induce a proliferative phenotype through interaction with uPAR, involving the activation of downstream signaling molecules like Rac1 and ERK. nih.govmdpi.com This interaction represents another dimension of receptor crosstalk, linking inflammatory signaling to tissue remodeling and fibrosis. nih.gov

| Initiating Receptor | Agonist | Target Receptor | Effect | Proposed Mechanism | Reference |

| FPR1 | fMLF | CCR1 | Desensitization | PKC-dependent phosphorylation and internalization of CCR1 | nih.gov |

| FPR1 | fMLF | C5aR, CXCR1, PAFR, BLT1/2, CCR5, CXCR4 | Desensitization | Signal cascade inactivation | nih.gov |

| C5aR / CXCR1 | C5a / CXCL8 | FPR1 | Weak/No Desensitization | Resistance of FPR1 to heterologous desensitization | nih.govnih.gov |

| FPRs | fMLF / uPAR₈₄₋₉₅ | uPAR | Proliferation (Fibroblasts) | Rac1 and ERK activation, c-Myc phosphorylation | nih.govmdpi.com |

This table provides a detailed overview of research findings on FPR1-mediated receptor crosstalk, highlighting the selective nature and mechanisms of these interactions.

Methodological Considerations and Challenges in Utilizing F Chemotactic Peptide Fluorescein

Optimization of Fluorescence Detection and Quantification Parameters

Accurate and meaningful data from experiments using F-chemotactic peptide-fluorescein hinge on the precise detection and quantification of its fluorescent signal. This necessitates careful optimization of the imaging or detection system and the use of appropriate standards.

Enhancing Signal-to-Noise Ratio in Low-Expression Systems

High-Quantum-Yield Fluorophores: While fluorescein (B123965) is a common choice, its quantum yield can be influenced by the local environment. For particularly low-expression systems, exploring alternative fluorophores with higher and more stable quantum yields might be beneficial.

Sensitive Detectors: The use of highly sensitive detectors, such as photomultiplier tubes (PMTs) or modern sCMOS cameras, can significantly improve the detection of weak fluorescence signals.

Signal Amplification Techniques: In some applications, signal amplification strategies, such as those involving secondary antibodies conjugated to multiple fluorophores, can be employed, although this adds complexity to the experimental design.

Background Reduction: Minimizing background fluorescence is crucial. This can be achieved by using optically clear, phenol (B47542) red-free media and ensuring the removal of any unbound fluorescent peptide through thorough washing steps. youtube.com

Calibration Standards and Absolute Quantification in Fluorescence Assays

Relating the measured fluorescence intensity to the actual number of this compound molecules is essential for quantitative studies. This is achieved through the use of calibration standards.

Fluorescein Calibration Curves: A standard curve can be generated using known concentrations of free fluorescein to relate fluorescence intensity to molar concentration. biorxiv.org This allows for the conversion of arbitrary fluorescence units (AFU) to a more standardized metric, such as molecules of equivalent fluorescein (MEFL). biorxiv.org

Protein-Based Calibrants: For more precise quantification, purified fluorescent proteins with known concentrations can be used as standards. biorxiv.org This approach can account for potential differences in the quantum yield of fluorescein when conjugated to a peptide versus in its free form.

Instrument Calibration: It is crucial to calibrate the fluorescence detection instrument, such as a plate reader or microscope, to ensure linearity and consistency across experiments and different instruments. biorxiv.org

Below is a table illustrating a hypothetical calibration of a fluorescence plate reader using a fluorescein standard.

| Fluorescein Concentration (nM) | Average Relative Fluorescence Units (RFU) |

| 0 | 50 |

| 10 | 550 |

| 20 | 1050 |

| 40 | 2050 |

| 80 | 4050 |

| 160 | 8050 |

Addressing Potential Artifacts and Limitations of Fluorescein-Based Probes

Fluorescein, while widely used, has inherent properties that can introduce artifacts and limitations into experiments. Understanding and mitigating these potential issues is paramount for data integrity.

Impact of Intracellular pH on Fluorescein Fluorescence Properties

The fluorescence of fluorescein is highly sensitive to the pH of its environment. nih.govnih.gov The fluorescence intensity of fluorescein and its derivatives significantly decreases as the pH becomes more acidic. nih.gov This is a critical consideration as cellular compartments have varying pH levels, with the cytosol being near-neutral (pH ~7.2-7.4) and organelles like lysosomes being acidic (pH ~4.5-5.0). aatbio.com

Changes in intracellular pH during an experiment, which can be induced by the cellular processes under investigation, could be misinterpreted as changes in the concentration of the this compound if not properly accounted for. Ratiometric imaging, using dyes with a pH-insensitive isosbestic point, is a common strategy to correct for pH-induced fluorescence changes, though fluorescein itself is not ideal for this. nih.govnih.gov

The following table summarizes the pH sensitivity of fluorescein's fluorescence:

| pH | Relative Fluorescence Intensity |

| 9.0 | 100% |

| 8.0 | 98% |

| 7.0 | 80% |

| 6.0 | 30% |

| 5.0 | 5% |

Mitigation of Non-Specific Binding and Autofluorescence Interference

Two major sources of background noise that can compromise the signal from this compound are non-specific binding and cellular autofluorescence.

Non-Specific Binding: The probe may bind to cellular components other than its intended receptor, leading to a false-positive signal. To mitigate this, blocking agents like bovine serum albumin (BSA) can be used to saturate non-specific binding sites. frontiersin.org Additionally, performing thorough washing steps after incubation with the probe is essential to remove unbound or weakly bound molecules.

Autofluorescence: Many cell types exhibit natural fluorescence, known as autofluorescence, which can interfere with the detection of the fluorescein signal. nih.gov This is often due to endogenous molecules like NADH and flavins. Strategies to reduce autofluorescence include the use of specific imaging media that lack fluorescent components and the application of chemical quenching agents like Sudan Black B. youtube.comnih.gov Another approach is to use spectral imaging and linear unmixing to computationally separate the specific fluorescein signal from the autofluorescence background.

Strategies for Minimizing Phototoxicity and Photobleaching in Longitudinal Live-Cell Imaging

Long-term imaging of live cells presents the dual challenges of phototoxicity and photobleaching, both of which are exacerbated by the high-intensity light required for fluorescence excitation. oxinst.comnih.gov

Phototoxicity: The excitation light itself can be damaging to cells, leading to the formation of reactive oxygen species (ROS) that can alter cellular physiology and even cause cell death. biologists.commpi-cbg.de This can compromise the validity of any observations made during the experiment.

Photobleaching: Fluorescein, like all fluorophores, is susceptible to photobleaching, where the molecule permanently loses its ability to fluoresce after repeated exposure to excitation light. nih.govoxinst.com This leads to a decrease in signal intensity over time, which can be mistaken for a biological effect.

To minimize these effects, several strategies can be implemented:

Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest possible exposure times that still provide an adequate signal. biologists.com

Use of Antifade Reagents: Incorporating antifade reagents into the imaging medium can help to reduce the rate of photobleaching.

Time-Lapse Imaging with Intervals: Instead of continuous illumination, acquire images at discrete time intervals to allow the cells to recover between exposures.

Advanced Microscopy Techniques: Techniques like spinning disk confocal microscopy or light-sheet fluorescence microscopy can reduce phototoxicity by illuminating only a thin section of the sample at a time. nih.gov

Comparative Analysis with Other Fluorescent Probes and Labeling Strategies

Advantages and Disadvantages Compared to Radio-Labeled Ligands

Before the widespread adoption of fluorescent probes, radio-labeled ligands, such as those incorporating tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), were the gold standard in receptor-binding assays. While providing high sensitivity, they present a different set of advantages and disadvantages when compared to this compound.

One of the primary advantages of fluorescent probes like this compound is the avoidance of radioactive materials and the associated safety and disposal concerns. Fluorescent assays can often be performed in real-time on living cells, allowing for the dynamic monitoring of cellular responses such as membrane depolarization and superoxide (B77818) production. rsc.org In contrast, radioligand binding assays are typically endpoint measurements that require the separation of bound from free ligand, making it difficult to capture the kinetics of rapid cellular events. nih.gov

However, a significant challenge with fluorescently-labeled ligands is the potential for the fluorophore itself to alter the peptide's biological activity. The addition of a bulky group like fluorescein can impact the ligand's interaction with its receptor. nih.gov Radio-labeling, particularly with a small isotope like tritium, is generally considered less likely to interfere with the ligand-receptor binding. Furthermore, radioligands often exhibit lower non-specific binding compared to some fluorescent probes, which can be prone to hydrophobic interactions with cellular components.

Another consideration is the sensitivity of detection. While fluorescence is highly sensitive, the signal can be affected by environmental factors such as pH and photobleaching. Radioactivity, on the other hand, provides a more absolute and stable signal. For instance, fluorine-18 (B77423) (¹⁸F) labeled chemotactic peptides have been developed for positron emission tomography (PET) imaging of bacterial infections, offering a quantitative in vivo imaging modality that is not achievable with standard fluorescence microscopy. acs.orgproteogenix.science

| Feature | This compound | Radio-Labeled Ligands (e.g., ³H, ¹⁸F) |

|---|---|---|

| Safety | Non-radioactive, fewer handling and disposal restrictions. | Requires specialized handling, licensing, and disposal procedures for radioactive waste. |

| Detection Method | Fluorescence microscopy, flow cytometry, spectrophotometry. | Scintillation counting, autoradiography, PET imaging. |

| Real-Time Analysis | Enables dynamic live-cell imaging and kinetic measurements. rsc.org | Typically limited to endpoint assays. |

| Potential for Interference | The fluorescein moiety can potentially alter peptide conformation and receptor binding. nih.gov | Generally considered to have less impact on ligand-receptor interaction, especially with smaller isotopes. |

| Signal Stability | Susceptible to photobleaching and pH sensitivity. | Stable and not subject to photobleaching. |

| In Vivo Imaging | Limited by light penetration in tissues. | PET with ¹⁸F-labeled peptides allows for deep-tissue in vivo imaging. acs.org |

Comparison with Alternative Fluorophores (e.g., Rhodamine, Cyanine (B1664457) Dyes)

The choice of fluorophore conjugated to a chemotactic peptide is a critical determinant of the probe's performance. Fluorescein, while widely used, has known limitations, including pH-dependent fluorescence and a relatively high rate of photobleaching. This has led to the exploration of alternative dyes such as rhodamines and cyanine (Cy) dyes.

Rhodamine dyes, for instance, are generally more photostable than fluorescein and their fluorescence is less sensitive to pH changes in the physiological range. ias.ac.in This makes them more suitable for long-term imaging experiments and for studies in acidic cellular compartments. However, rhodamines are generally more hydrophobic than fluorescein, which can sometimes lead to increased non-specific binding to cells and other surfaces.

Cyanine dyes represent a versatile class of fluorophores with absorption and emission maxima that span the visible and near-infrared (NIR) spectrum. NIR-emitting cyanine dyes are particularly advantageous for in vivo imaging due to reduced light scattering and absorption by tissues, allowing for deeper penetration. When conjugated to proapoptotic peptides, cyanine dyes have been shown to be significantly more potent than the unlabeled peptides. nih.gov The choice of fluorophore can also impact the cellular uptake and distribution of the peptide conjugate. Studies with cell-penetrating peptides have shown that the physicochemical properties of the attached fluorophore can influence cytotoxicity and intracellular localization. nih.gov

The coupling efficiency of different dyes to peptides can also vary. For example, studies have shown that while 5,6-carboxyfluorescein (FAM), a derivative of fluorescein, can be efficiently coupled to peptides, the yields with other dyes like Rhodamine B may be lower under similar conditions. acs.org The specific chemistry used for conjugation is therefore a crucial methodological consideration.

| Property | Fluorescein | Rhodamine | Cyanine (Cy) Dyes |

|---|---|---|---|

| Photostability | Moderate; susceptible to photobleaching. | Generally higher than fluorescein. ias.ac.in | Variable, but many are highly photostable. |

| pH Sensitivity | Fluorescence is quenched at acidic pH. | Relatively pH-insensitive in the physiological range. ias.ac.in | Generally pH-insensitive. |

| Quantum Yield | High. | High. | Generally high, can be influenced by the environment. |

| Hydrophobicity | Relatively hydrophilic. | More hydrophobic than fluorescein. | Can be tailored from hydrophilic to hydrophobic. |

| Spectral Range | Visible (Green). | Visible (Green to Red). | Visible to Near-Infrared (NIR). |

| In Vivo Imaging Suitability | Limited due to tissue absorption and scattering. | Better than fluorescein, but still limited in the visible range. | NIR Cy dyes are well-suited for in vivo imaging. nih.gov |

Future Directions and Emerging Research Avenues for F Chemotactic Peptide Fluorescein Probes

Expansion of F-Chemotactic Peptide-Fluorescein Applications to Novel Cell Types and Physiological Contexts

While classically associated with neutrophils and the innate immune response, recent research has unveiled the expression and functional significance of FPRs on a diverse array of non-myeloid cell types. This discovery paves the way for the application of this compound probes to investigate a broader spectrum of biological phenomena.

Epithelial Cells and Wound Healing: Formyl peptide receptors are expressed on various epithelial cells, including those lining the gastrointestinal tract. rsc.orgacs.orgrsc.org These receptors are implicated in maintaining epithelial homeostasis, promoting cell proliferation and renewal, and facilitating wound healing. rsc.orgnih.gov this compound could be employed to visualize and quantify FPRs on epithelial cells in real-time, providing insights into the dynamics of tissue repair and regeneration. For instance, in models of intestinal injury, the probe could be used to track the migration of epithelial cells to the wound site and to screen for compounds that modulate this process.

Cancer Cell Migration and Metastasis: The migration of cancer cells is a critical step in metastasis, the primary cause of cancer-related mortality. nih.gov Emerging evidence suggests that FPRs are expressed on various cancer cells and may play a role in their chemotactic migration towards chemoattractants present in the tumor microenvironment. nih.gov this compound and its analogs could serve as valuable tools to study the role of FPRs in cancer cell motility. Live-cell imaging using these probes could enable the real-time tracking of individual cancer cells as they migrate along a chemoattractant gradient, providing a deeper understanding of the molecular mechanisms driving metastasis. nih.gov

Neurological Diseases and Neuroinflammation: Formyl peptide receptors are also expressed on various cell types within the central nervous system, including microglia and neurons, and are involved in regulating neuroinflammation, a key component of many neurological diseases. acs.orgresearchgate.netacs.org The application of fluorescent FPR probes in neuroscience research could help elucidate the role of these receptors in the pathogenesis of conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. These probes could be used to visualize the activation of microglia in response to neuronal damage and to study the chemotactic migration of these immune cells to sites of injury.

| Potential Application Area | Novel Cell Type | Physiological/Pathological Context | Potential Research Focus |

| Gastroenterology | Colonic Epithelial Cells | Intestinal Homeostasis, Inflammatory Bowel Disease | Visualizing receptor dynamics during tissue repair and inflammation. |

| Oncology | Cancer Cells (e.g., Glioblastoma, Breast Cancer) | Tumor Metastasis | Tracking cancer cell migration and invasion in response to chemoattractants. |

| Neurology | Microglia, Neurons | Neuroinflammation, Neurodegenerative Diseases | Imaging microglial activation and migration to sites of neuronal injury. |

| Wound Healing | Keratinocytes, Fibroblasts | Tissue Regeneration | Monitoring cell migration and receptor expression during the healing process. |

Integration with Optogenetic and Chemogenetic Approaches for Precise Spatiotemporal Control

The ability to precisely control cellular signaling in space and time is crucial for dissecting complex biological processes. The integration of this compound probes with optogenetic and chemogenetic tools offers exciting possibilities for achieving such control over FPR signaling.